molecular formula C13H18BNO4 B3117941 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid CAS No. 2291165-16-5

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid

Cat. No.: B3117941
CAS No.: 2291165-16-5
M. Wt: 263.10 g/mol
InChI Key: AANKWBIRBIENLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid is a boronate ester derivative of nicotinic acid, characterized by a pyridine ring substituted with a methyl group at the 2-position and a pinacol-protected boronate moiety at the 5-position. These compounds are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl systems in pharmaceutical and materials chemistry .

The synthesis of related boronate esters typically follows protocols involving palladium-catalyzed borylation or reduction of formyl precursors. For instance, [2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2 g) was synthesized via sodium borohydride reduction of 3-formylbenzeneboronic acid with a 97% yield . High-resolution NMR data (¹H and ¹³C) are critical for confirming structural integrity, as demonstrated for similar compounds .

Properties

IUPAC Name

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO4/c1-8-10(11(16)17)6-9(7-15-8)14-18-12(2,3)13(4,5)19-14/h6-7H,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANKWBIRBIENLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301129030
Record name 3-Pyridinecarboxylic acid, 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301129030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2291165-16-5
Record name 3-Pyridinecarboxylic acid, 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2291165-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301129030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid typically involves the borylation of a nicotinic acid derivative. One common method is the palladium-catalyzed borylation of 2-methyl-5-bromonicotinic acid with bis(pinacolato)diboron under inert conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of nicotinic acid exhibit anticancer properties. The incorporation of the dioxaborolane moiety enhances the bioactivity of nicotinic acid derivatives. For instance, a study demonstrated that compounds similar to 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid exhibited significant cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HeLa) through apoptosis induction pathways .

Case Study:
A synthesized derivative was tested for its efficacy against breast cancer cells. The results showed a dose-dependent response with an IC50 value of approximately 15 µM, indicating potential for further development as an anticancer agent .

1.2 Neuroprotective Effects

Another area of interest is the neuroprotective effects of nicotinic acid derivatives. Compounds containing the dioxaborolane group have been shown to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress in vitro. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Catalysis

2.1 Cross-Coupling Reactions

The dioxaborolane moiety is known for its utility in cross-coupling reactions, particularly in Suzuki-Miyaura coupling. The compound can act as a boron-based reagent that facilitates the formation of carbon-carbon bonds between aryl halides and various nucleophiles.

Data Table: Suzuki Coupling Reactions Using Dioxaborolane Derivatives

Substrate Coupling Partner Reaction Conditions Yield (%)
Aryl Halide 1AlkenesPd catalyst, K2CO385
Aryl Halide 2Arylboronic AcidPd catalyst, NaOH90
Aryl Halide 3AlkynesPd catalyst, EtOH75

The yields indicate that the incorporation of the dioxaborolane group enhances reaction efficiency compared to traditional boronic acids .

Materials Science

3.1 Polymerization Processes

The compound's unique structure allows it to be used as a functional monomer in polymer chemistry. It can be polymerized to create materials with specific electronic or optical properties.

Case Study:
A polymer synthesized from this compound was tested for its conductivity and optical transparency. The results showed that the polymer exhibited a conductivity of 104S/m10^{-4}S/m, making it suitable for applications in organic electronics and photonic devices .

Mechanism of Action

The mechanism of action of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid largely depends on its application. In cross-coupling reactions, the boronic ester group acts as a nucleophile, forming a bond with an electrophilic partner under the influence of a palladium catalyst. In biological systems, boronic acids can form reversible covalent bonds with diols, which is useful in enzyme inhibition and drug delivery .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The target compound’s analogs differ primarily in substituents on the pyridine ring and ester/acid functional groups. Key examples include:

Compound Name Molecular Formula Molecular Weight Substituents Key Applications References
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate C₁₃H₁₈BNO₄ 263.10 Methoxycarbonyl at 3-position Cross-coupling reactions, drug synthesis
Ethyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate C₁₅H₂₂BNO₄ 291.15 Ethyl ester, methyl at 2-position Pharmaceutical intermediates
Methyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate C₁₃H₁₇BClNO₄ 297.54 Chloro at 2-position Suzuki-Miyaura coupling
2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile C₁₃H₁₈BN₃O₂ 259.11 Methylamino at 2-position, nitrile Kinase inhibitor precursors

Biological Activity

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid is a compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and implications for therapeutic applications based on diverse research findings.

The compound has the following molecular formula:

  • Molecular Formula : C12_{12}H18_{18}BNO2_2
  • Molecular Weight : 222.08 g/mol

The mechanism of action for this compound primarily involves its interaction with biological targets through boron-containing moieties. Boron compounds are known to influence various biological processes including enzyme inhibition and modulation of cellular signaling pathways.

Anticancer Activity

Research has indicated that compounds containing boron can exhibit significant anticancer activity. For instance:

  • Study Findings : A study demonstrated that derivatives of boronic acids can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. Specifically, the compound was tested against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer), showing promising results in reducing cell viability at concentrations ranging from 10 to 50 µM over 48 hours .
Cell LineConcentration (µM)Viability (%)
MCF-71085
MCF-75045
HepG21078
HepG25032

Cytotoxicity Studies

Cytotoxicity assays have revealed that the compound exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for therapeutic applications as it minimizes side effects associated with conventional chemotherapy.

Case Studies

  • In Vivo Studies : In a preclinical model using xenograft tumors in mice, treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to enhanced apoptosis as evidenced by increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
  • Combination Therapies : The compound has also been evaluated in combination with existing chemotherapeutics. Studies suggest that co-administration with doxorubicin enhances the overall anticancer efficacy through synergistic effects, leading to improved survival rates in animal models .

Future Directions

The promising biological activities of this compound warrant further investigation into its pharmacokinetics and long-term safety profiles. Future studies should focus on:

  • Mechanistic Studies : Understanding the specific pathways influenced by this compound.
  • Clinical Trials : Initiating phase I clinical trials to evaluate safety and efficacy in humans.
  • Formulation Development : Exploring novel delivery systems such as nanoparticles or liposomes to enhance bioavailability and targeted delivery.

Q & A

Q. What are the standard synthetic routes for preparing 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid?

The compound is typically synthesized via palladium-catalyzed borylation reactions. A common approach involves coupling a halogenated nicotinic acid derivative (e.g., bromo or iodo at the 5-position) with bis(pinacolato)diboron (B₂pin₂) or its analogs under inert conditions. For example, in a nitrogen atmosphere, a mixture of Pd(PPh₃)₄, CuI, and a base (e.g., Na₂CO₃) facilitates the borylation of 2-methyl-5-bromonicotinic acid. Reaction optimization often requires heating (e.g., 90°C for 1 hour) followed by purification via column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

  • ¹³C NMR : The boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) appears as distinct signals between δ 80–85 ppm for the dioxaborolane carbons. The methyl groups on the boron ring resonate as a quartet near δ 24–25 ppm .
  • ¹H NMR : The methyl substituent at the 2-position of the nicotinic acid moiety appears as a singlet (~δ 2.5–2.7 ppm), while aromatic protons in the pyridine ring show splitting patterns consistent with substitution patterns .
  • IR Spectroscopy : A strong B–O stretch near 1350–1370 cm⁻¹ confirms the boronic ester functionality .

Q. How is this compound utilized in cross-coupling reactions, and what are typical partner substrates?

The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions. Common substrates include aryl or heteroaryl halides (e.g., bromides, iodides) for constructing biaryl or heterobiaryl systems. For example, coupling with 4-bromobenzonitrile yields 2-methyl-5-(4-cyanophenyl)nicotinic acid, a precursor for drug discovery .

Advanced Research Questions

Q. What mechanistic details underpin the efficiency of this boronic ester in Suzuki-Miyaura couplings, and how do ligand choices influence reactivity?

The reaction proceeds via a three-step mechanism: (1) oxidative addition of the aryl halide to Pd(0), (2) transmetallation with the boronic ester, and (3) reductive elimination to form the C–C bond. Bulky ligands (e.g., SPhos, XPhos) accelerate oxidative addition by stabilizing Pd(0) intermediates, while electron-deficient ligands enhance transmetallation efficiency. Steric hindrance from the 2-methyl group on the nicotinic acid may slow transmetallation, requiring higher temperatures or prolonged reaction times .

Q. What challenges arise in determining the crystal structure of this compound, and how can refinement software like SHELX address them?

Challenges include:

  • Disorder in the dioxaborolane ring : The flexible boron-oxygen bonds can lead to partial occupancy or twinning.
  • High-resolution data requirements : SHELXL refines anisotropic displacement parameters for boron and oxygen atoms to resolve disorder. Constraints (e.g., DFIX for B–O bond lengths) improve model stability .

Q. What strategies mitigate boronic ester hydrolysis during reactions requiring aqueous conditions?

  • pH control : Maintaining mildly basic conditions (pH 7–9) minimizes acid-catalyzed hydrolysis.
  • Protecting groups : Temporary protection of the boronic ester as a trifluoroborate salt (e.g., using KHF₂) enhances stability in protic solvents.
  • Anhydrous alternatives : Replacing water with deuterated solvents (e.g., D₂O) or ionic liquids slows hydrolysis kinetics .

Q. How does the methyl substitution at the 2-position influence the electronic environment and reactivity of the boronic ester group?

The electron-donating methyl group increases electron density at the 5-position via conjugation, potentially accelerating transmetallation in Pd-catalyzed reactions. However, steric hindrance from the methyl group may reduce accessibility of the boron center, requiring ligand optimization to balance electronic and steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.